molecular formula C9H17NO2S B2632280 3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid CAS No. 1602964-92-0

3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid

Cat. No.: B2632280
CAS No.: 1602964-92-0
M. Wt: 203.3
InChI Key: CMLJLZAWYXUMGM-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid is an organic compound that features a thiomorpholine ring substituted with two methyl groups at the 2-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

    Substitution: The propanoic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Altering Cellular Processes: Affecting cell signaling, metabolism, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A parent compound with a similar ring structure but lacking the methyl and propanoic acid substitutions.

    2,2-Dimethylthiomorpholine: A compound with the same methyl substitutions but without the propanoic acid group.

    3-Thiomorpholinopropanoic Acid: A compound with the propanoic acid group but without the methyl substitutions.

Uniqueness

3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid is unique due to the combination of its thiomorpholine ring, methyl substitutions, and propanoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJLZAWYXUMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602964-92-0
Record name 3-(2,2-dimethylthiomorpholin-4-yl)propanoic acid
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